molecular formula C16H22N2O5 B1643438 Methyl 3-((2-(tert-butoxycarbonylamino)ethyl)carbamoyl)benzoate

Methyl 3-((2-(tert-butoxycarbonylamino)ethyl)carbamoyl)benzoate

Cat. No. B1643438
M. Wt: 322.36 g/mol
InChI Key: UVKICFCNBJBQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((2-(tert-butoxycarbonylamino)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-((2-(tert-butoxycarbonylamino)ethyl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-((2-(tert-butoxycarbonylamino)ethyl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-((2-(tert-butoxycarbonylamino)ethyl)carbamoyl)benzoate

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyl]benzoate

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-9-8-17-13(19)11-6-5-7-12(10-11)14(20)22-4/h5-7,10H,8-9H2,1-4H3,(H,17,19)(H,18,21)

InChI Key

UVKICFCNBJBQDO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 3-carboxybenzoate (16-3) (Aldrich) (0.9 g, 5 mmol), 16-2 (0.8 g, 5 mmol), and HOBT (0.74 g, 5.5 mmol) in DMF (20 ml) was treated with Et3N (1.0 g, 10 mmol) followed by EDC (1.15 g, 6.0 mmol). After stirring for 16 h the solvent was removed, the residue was taken up in H2O (100 mL), and extracted with 3×75 ml portions of EtOAc. The organic extract was washed consecutively with 10% KHSO4, brine, satd. NaHCO3, brine, and dried (Na2SO4). Solvent removal gave a residue that was purified by flash chromatography (silica, 95% hexanes/EtOAc) to give crude 16-4. This was further purified by chromatography (silica, 70%/acetone/hexanes) to give pure 16-4.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Mono-methyl isophthalate (10.0 g, 55.5 mmol), t-butyl n-(2-aminoethyl)carbamate (8.89 g, 55.5 mmol, 1.0 eq) and EDCI (12.2 g, 63.8 mmol, 1.15 eq) were dissolved in 270 mL DCM, followed by the addition of DIPEA (29.0 mL, 166 mmol, 3.0 eq). The reaction was allowed to stir at room temperature overnight. It was then taken up in 100 mL of DCM, washed with a 1:1 solution of 1.0 N HCl in brine, water, and a 1:1 solution of brine in saturated NaHCO3. The organic layer was dried over Na2SO4, filtered and concentrated to afford the product as a light yellow solid (12.81 g, 72%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
72%

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